Cas no 22828-29-1 (Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis-)
22828-29-1 structure
Product Name:Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis-
N.o CAS:22828-29-1
MF:C20H18
MW:258.356925487518
CID:275322
PubChem ID:5377501
Update Time:2025-04-19
Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis-
- 1,3,5,7-Octatetraene, 1,8-diphenyl-, (all-E)-
- All-trans-Diphenyloctatetraene
- Benzene,1,1'-(1,3,5,7-octatetraene-1,8-diyl)bis-
- 1,8-Diphenyloctatetraene
- CS-0435184
- EINECS 221-198-7
- 3029-40-1
- 1,3,5,7-Octatetraene, 1,8-diphenyl-
- 1,8-Diphenyl-1,3,5,7-octatetraene
- (1E ,3E ,5E ,7E )-1,8-Diphenylocta-1,3,5,7-tetraene
- .alpha.,.omega.-Diphenyloctatetraene
- AKOS024319701
- Benzene, 1,1'-(1,3,5,7-octatetraene-1,8-diyl)bis-
- NSC 10212
- 8-Phenyl-1,3,5,7-octatetraenyl]benzene
- Benzene, 1,1'-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)-
- [(1E,3E,5E,7E)-8-phenylocta-1,3,5,7-tetraenyl]benzene
- (1E,3E,5E,7E)-1,8-Diphenylocta-1,3,5,7-tetraene
- 1,8-Diphenylocta-1,3,5,7-tetraene
- ZENGMMQJMCPHTK-FPPPDJHPSA-N
- 22828-29-1
-
- Inchi: 1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h1-18H/b3-1+,4-2+,13-7+,14-8+
- Chave InChI: ZENGMMQJMCPHTK-FPPPDJHPSA-N
- SMILES: C1(/C=C/C=C/C=C/C=C/C2C=CC=CC=2)C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 258.14094
- Massa monoisotópica: 258.140851
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 5
- Complexidade: 308
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 4
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 6.7
- Superfície polar topológica: 0
Propriedades Experimentais
- Densidade: 1.023
- Ponto de ebulição: 444.9°Cat760mmHg
- Ponto de Flash: 250.2°C
- PSA: 0
Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis- Literatura Relacionada
-
1. Pulse radiolysis study of ion pairing of diphenylpolyene radical anions with tetrabutylammonium and sodium cations in tetrahydrofuranTakahisa Aoyama,Yukio Yamamoto,Koichiro Hayashi J. Chem. Soc. Faraday Trans. 1 1989 85 3353
-
Yuan Li,Jin Wu,Hui Li,Qian Sun,Lixue Xiong,Guodong Yin Org. Chem. Front. 2021 8 628
-
Tomoaki Tanase,Satoko Hatada,Ayaka Mochizuki,Kanako Nakamae,Bunsho Kure,Takayuki Nakajima Dalton Trans. 2013 42 15941
-
4. Pulse radiolysis study of salt effects on reactions of aromatic radical cations with Cl–. Part 2.—Spectral shifts and decay kinetics of diphenylpolyene radical cations in the presence of tetrabutylammonium hexafluorophosphateYukio Yamamoto,Takahisa Aoyama,Koichiro Hayashi J. Chem. Soc. Faraday Trans. 1 1988 84 2209
-
Hiroshi M. Yamamoto CrystEngComm 2014 16 2857
22828-29-1 (Benzene,1,1'-(1E,3E,5E,7E)-1,3,5,7-octatetraene-1,8-diylbis-) Produtos relacionados
- 645-49-8(cis-Stilbene)
- 103-30-0(trans-Stilbene)
- 300-57-2([(E)-prop-1-enyl]benzene)
- 16939-57-4([(1E)-buta-1,3-dienyl]benzene)
- 1720-32-7(1,6-Diphenylhexa-1,3,5-triene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornecedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente